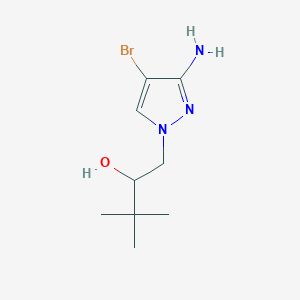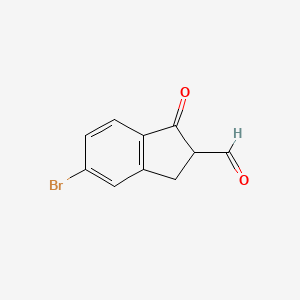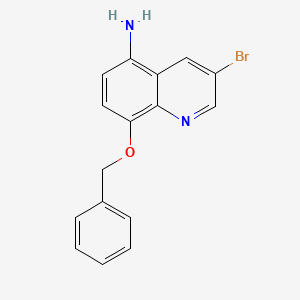![molecular formula C12H21NO B15275874 2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol](/img/structure/B15275874.png)
2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({Bicyclo[221]hept-5-en-2-ylmethyl}amino)butan-1-ol is a chemical compound with the molecular formula C10H17NO It is characterized by the presence of a bicyclo[221]hept-5-en-2-ylmethyl group attached to an amino group, which is further connected to a butan-1-ol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol typically involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with butan-1-ol under specific conditions. One common method involves the use of epichlorohydrin in the presence of tetramethylammonium iodide, which facilitates the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the synthesis of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)amino]ethanol: Similar structure with an ethanol moiety instead of butan-1-ol.
N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)arenesulfonamides: Contains a sulfonamide group instead of a butan-1-ol moiety.
Uniqueness
2-({Bicyclo[2.2.1]hept-5-en-2-ylmethyl}amino)butan-1-ol is unique due to its specific combination of a bicyclo[2.2.1]hept-5-en-2-ylmethyl group with an amino and butan-1-ol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Propiedades
Fórmula molecular |
C12H21NO |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
2-(2-bicyclo[2.2.1]hept-5-enylmethylamino)butan-1-ol |
InChI |
InChI=1S/C12H21NO/c1-2-12(8-14)13-7-11-6-9-3-4-10(11)5-9/h3-4,9-14H,2,5-8H2,1H3 |
Clave InChI |
SZDAHRJCCNERQR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CO)NCC1CC2CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



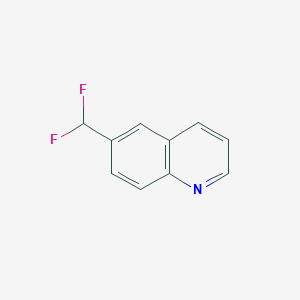
![2-(Propan-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B15275800.png)
![3-[(Azetidin-3-yloxy)methyl]-4-methyl-4H-1,2,4-triazole](/img/structure/B15275804.png)
![4-[Amino(cyclopropyl)methyl]-2-chloro-6-fluorophenol](/img/structure/B15275811.png)
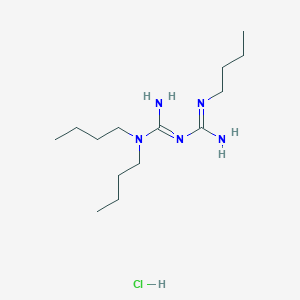

![2-{[1-(2-chloro-4-fluorophenyl)ethyl]amino}-N-methylacetamide](/img/structure/B15275819.png)

